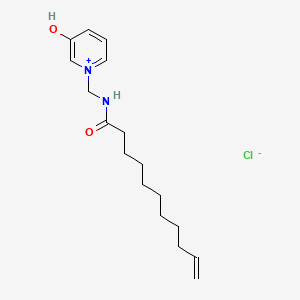
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride is a chemical compound with a complex structure that includes a pyridinium ring, a hydroxy group, and an undecenamidomethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride typically involves the reaction of 3-hydroxypyridine with 10-undecenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with methylamine to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinium ring can be reduced to form a piperidine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of hydroxide or alkoxide derivatives.
Scientific Research Applications
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy group and the pyridinium ring play crucial roles in its binding affinity and specificity. The undecenamidomethyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, bromide
- Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, iodide
- Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, fluoride
Uniqueness
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloride ion enhances its solubility and reactivity compared to its bromide, iodide, and fluoride counterparts .
Properties
CAS No. |
102584-04-3 |
|---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
N-[(3-hydroxypyridin-1-ium-1-yl)methyl]undec-10-enamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-2-3-4-5-6-7-8-9-12-17(21)18-15-19-13-10-11-16(20)14-19;/h2,10-11,13-14H,1,3-9,12,15H2,(H-,18,20,21);1H |
InChI Key |
JNCVGCDQWVPSNC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC[N+]1=CC=CC(=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


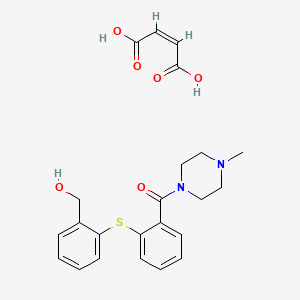


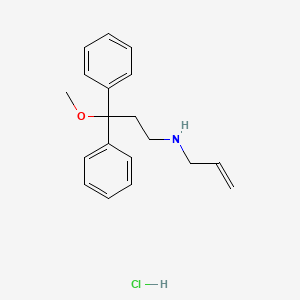


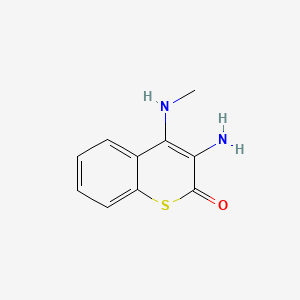
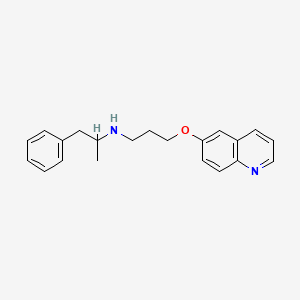
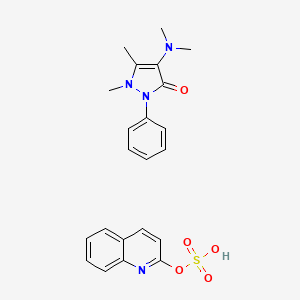

![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
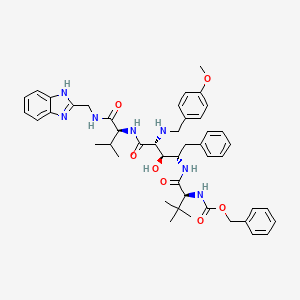
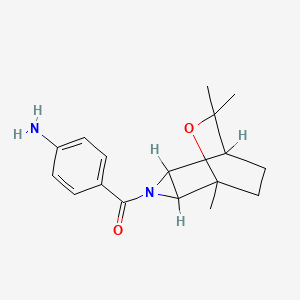
![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
